(R)-quinuclidin-3-amine hydrochloride CAS number and molecular weight
(R)-quinuclidin-3-amine hydrochloride CAS number and molecular weight
An In-depth Technical Guide to (R)-quinuclidin-3-amine hydrochloride: Synthesis, Properties, and Applications in Drug Development
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of (R)-quinuclidin-3-amine hydrochloride, a pivotal chiral building block in modern medicinal chemistry. We will delve into its fundamental properties, synthesis strategies, analytical methodologies for enantiomeric purity assessment, and its critical role in the development of significant therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this high-value intermediate.
Core Compound Identification and Physicochemical Properties
(R)-quinuclidin-3-amine hydrochloride, systematically named (3R)-1-azabicyclo[2.2.2]octan-3-amine hydrochloride, is a chiral amine salt. The rigid, bicyclic quinuclidine scaffold imparts unique conformational constraints and steric properties, making it an invaluable synthon for creating molecules with high affinity and selectivity for various biological targets.[1] Its chirality at the C3 position is fundamental to the stereospecific interactions required for the efficacy of the active pharmaceutical ingredients (APIs) derived from it.
Key Identifiers and Molecular Data
The essential identification and quantitative data for (R)-quinuclidin-3-amine hydrochloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 137661-31-5 | [1][2] |
| Molecular Formula | C₇H₁₅ClN₂ | [1][2] |
| Molecular Weight | 162.66 g/mol | [1][2] |
| IUPAC Name | (3R)-1-azabicyclo[2.2.2]octan-3-amine;hydrochloride | [2] |
| Canonical SMILES | C1CN2CCC1N.Cl | [2] |
| InChI Key | KHAKFKRESWHJHB-FJXQXJEOSA-N | [2] |
| Physical Form | Crystalline Powder | [3] |
| Melting Point | 315°C (for the dihydrochloride salt) | [3] |
| Boiling Point | ~165.9 °C at 760 mmHg | [1] |
Strategic Synthesis and Enantiomeric Control
The synthesis of enantiomerically pure (R)-quinuclidin-3-amine is non-trivial and represents a critical step in the overall manufacturing process of related APIs. The primary precursor is 3-quinuclidinone, which can be synthesized via a Dieckmann condensation of N-substituted piperidine derivatives.[4][5] From this prochiral ketone, two principal strategies are employed to achieve the desired (R)-enantiomer: asymmetric synthesis and chiral resolution .
Causality in Synthesis Strategy Selection
-
Asymmetric Synthesis: This is often the preferred industrial route as it avoids the loss of 50% of the material inherent in resolving a racemate. It involves the direct conversion of the prochiral ketone to the chiral product using a stereoselective catalyst or enzyme. This approach is more atom-economical and can be more cost-effective at scale, provided an efficient catalytic system is available.
-
Chiral Resolution: This classical method involves separating a racemic mixture. While less efficient in terms of theoretical yield, it can be simpler to develop and implement, especially at a smaller scale. The choice of resolving agent is critical and must form diastereomeric salts with differing solubilities to allow for separation by crystallization.
Synthetic Pathways Overview
The following diagram illustrates the key synthetic transformations starting from the common precursor, 3-quinuclidinone.
Caption: Synthetic routes to (R)-quinuclidin-3-amine HCl.
Experimental Protocol: Asymmetric Biocatalytic Reduction
This protocol describes a highly selective method for producing the precursor, (R)-3-quinuclidinol, using a recombinant enzyme system.[6]
Objective: To synthesize (R)-3-quinuclidinol from 3-quinuclidinone with high enantiomeric excess (>99%) using a 3-quinuclidinone reductase.
Materials:
-
3-Quinuclidinone hydrochloride
-
E. coli cells co-expressing 3-quinuclidinone reductase and glucose dehydrogenase (for cofactor regeneration)
-
Glucose
-
NADP+ (catalytic amount)
-
Phosphate buffer (pH 7.0)
-
Appropriate bioreactor/fermenter
Methodology:
-
Biocatalyst Preparation: Cultivate the recombinant E. coli cells under optimal conditions to express both the reductase and glucose dehydrogenase enzymes. Harvest the cells via centrifugation.
-
Reaction Setup: In a temperature-controlled bioreactor, prepare a buffered solution containing glucose. Add the harvested cell paste, a catalytic amount of NADP+, and the 3-quinuclidinone substrate.
-
Causality (Enzyme Selection): The 3-quinuclidinone reductase from Rhodotorula rubra is chosen for its high stereoselectivity, specifically reducing the ketone to the (R)-alcohol.[6][7] The coupled glucose dehydrogenase is essential for regenerating the NADPH cofactor consumed by the reductase, making the process efficient and requiring only a catalytic amount of the expensive cofactor.
-
Reaction Execution: Maintain the reaction at a constant temperature (e.g., 30-37°C) and pH. Monitor the conversion of the substrate to the product using an appropriate analytical method (e.g., GC or HPLC).
-
Work-up and Isolation: Once the reaction is complete, separate the biomass (cells) by centrifugation or filtration. Extract the aqueous phase with an organic solvent (e.g., chloroform, ethyl acetate). Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield crude (R)-3-quinuclidinol.
-
Purification: Purify the crude product by crystallization or column chromatography to obtain high-purity (R)-3-quinuclidinol.
-
Conversion to Amine: The resulting (R)-3-quinuclidinol can be converted to (R)-quinuclidin-3-amine through standard organic transformations, such as a Mitsunobu reaction with an azide source followed by reduction.
Application as a Chiral Building Block in Pharmaceuticals
(R)-quinuclidin-3-amine and its direct precursor, (R)-3-quinuclidinol, are not merely intermediates but are foundational chiral building blocks.[8] The rigid quinuclidine scaffold correctly orients the functional groups necessary for potent and selective interaction with biological targets, such as G-protein coupled receptors (GPCRs) and ligand-gated ion channels.
The diagram below illustrates how this core structure is incorporated into several marketed drugs.
Caption: Role as a core scaffold in key pharmaceuticals.
The (R)-stereochemistry is crucial. For example, in serotonin receptor ligands, the (R)-enantiomer of certain N-(quinuclidin-3-yl) derivatives can act as a potent 5-HT₃ receptor antagonist, while the (S)-enantiomer displays different activity, such as 5-HT₄ receptor agonism.[9] This highlights the necessity of stringent enantiomeric purity control.
Analytical Workflow: Chiral HPLC for Enantiomeric Purity
Ensuring the enantiomeric excess (e.e.) of the chiral intermediate is a critical quality control step. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method. Since the amine and its alcohol precursor lack a strong chromophore for UV detection, a pre-column derivatization step is required.[10][11]
Self-Validating Protocol: Enantiomeric Purity of (R)-3-Quinuclidinol
This protocol is designed to be self-validating by including a reference to the undesired (S)-enantiomer, ensuring specificity and accurate quantification.
Objective: To determine the enantiomeric purity of (R)-3-Quinuclidinol by separating its derivatized form from the (S)-enantiomer using chiral HPLC.
Materials:
-
(R)-3-Quinuclidinol sample
-
Benzoyl chloride (derivatizing agent)
-
Triethylamine or pyridine (base)
-
Aprotic solvent (e.g., Dichloromethane)
-
HPLC-grade n-hexane, ethanol, 2-propanol, diethylamine
-
Chiral Stationary Phase: Chiralpak® IC column (250 x 4.6 mm, 5 µm)[10][11]
Methodology:
-
Sample Preparation (Pre-column Derivatization):
-
Dissolve a known quantity of the 3-quinuclidinol sample in the aprotic solvent.
-
Add a slight excess of base (e.g., triethylamine).
-
Add a slight excess of benzoyl chloride and allow the reaction to proceed to completion at room temperature. The base scavenges the HCl byproduct.
-
Causality (Derivatization): Benzoyl chloride reacts with the hydroxyl group to form a benzoate ester. This introduces a strong UV chromophore (the benzoyl group), enabling sensitive detection at wavelengths like 230 nm.[10][11]
-
Quench the reaction if necessary and dilute the sample to a suitable concentration with the mobile phase.
-
-
HPLC System and Conditions:
-
Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
The two enantiomers will be separated based on their differential interactions with the chiral stationary phase. Excellent separation with a resolution factor >11 has been reported for this class of compounds.[10]
-
Identify the peaks corresponding to the (R) and (S) enantiomers (typically by running a standard of the racemate or the individual enantiomers if available).
-
Calculate the enantiomeric excess using the peak areas: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
-
Safety and Handling
(R)-quinuclidin-3-amine hydrochloride and its precursors are classified as hazardous chemicals. Adherence to safety protocols is mandatory.
-
Hazard Classification (GHS):
-
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust. Use engineering controls to minimize dust generation.
-
In case of contact with skin or eyes, flush immediately with copious amounts of water.
-
Consult the full Safety Data Sheet (SDS) before handling.[13][14][15]
-
References
- Google Patents. (2022). CN114437060A - Preparation method of (R) -and (S) -3-quinuclidinol.
- Google Patents. (2015). CN104502470A - Method for resolving R/S-3-quinuclidinol by adopting precolumn derivation high performance liquid chromatography.
-
Organic Syntheses. (n.d.). 3-quinuclidone hydrochloride. Retrieved from [Link]
- Langlois, M., Meyer, C., & Soulier, J. L. (1992). Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine.
- Google Patents. (2009). CN101613349B - The preparation method of S-3-aminoquinine dihydrochloride.
- Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol Under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3), 127.
-
PubChem. (n.d.). 3-Aminoquinuclidine. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Liverpool Repository. (n.d.). Thesis: Approaches to the Asymmetric Synthesis of Quinuclidine Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). (+-)-3-Quinuclidinol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (R)-quinuclidin-3-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: (R)-3-Quinuclidinol. Retrieved from [Link]
-
ResearchGate. (2002). Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra. Retrieved from [Link]
- Harlikar, J., et al. (2016). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol.
- Kita, K., et al. (2002). Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra. Applied Microbiology and Biotechnology, 60(3), 279-285.
-
ResearchGate. (2012). Enantiomeric resolution and quantitative determination of (R/S) 1-azabicyclo[16][16][16]octan-3-amine by pre-column derivatization high performance liquid chromatography. Retrieved from [Link]
- Williams, R. M. (Ed.). (1989). Synthesis of Optically Active α-Amino Acids. Pergamon Press.
Sources
- 1. Buy (R)-quinuclidin-3-amine hydrochloride (EVT-1476957) | 137661-31-5 [evitachem.com]
- 2. (R)-quinuclidin-3-amine hydrochloride | C7H15ClN2 | CID 45157555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-(+)-3-Aminoquinuclidine Dihydrochloride 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tsijournals.com [tsijournals.com]
- 6. Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. 3-Aminoquinuclidine | C7H14N2 | CID 123238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. fishersci.com [fishersci.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. CN114437060A - Preparation method of (R) -and (S) -3-quinuclidinol - Google Patents [patents.google.com]
